molecular formula C10H12ClF2NO B2889377 (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride CAS No. 2470279-01-5

(2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride

Cat. No.: B2889377
CAS No.: 2470279-01-5
M. Wt: 235.66
InChI Key: VGFGLLNLUSONMD-UXQCFNEQSA-N
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Description

(2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride is a chemical compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a difluorophenyl group attached to an oxolane ring, which is further substituted with an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.

    Formation of the Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the difluorophenyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine
  • (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrobromide
  • (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydroiodide

Uniqueness

The hydrochloride form of (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine may offer unique advantages in terms of solubility, stability, and bioavailability compared to other salt forms. Additionally, the presence of the difluorophenyl group can impart specific electronic and steric properties that influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10;/h1-2,5,9-10H,3-4,13H2;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFGLLNLUSONMD-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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